molecular formula C17H17ClN6O2 B2546558 3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 371955-68-9

3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2546558
CAS No.: 371955-68-9
M. Wt: 372.81
InChI Key: BYJIKFZMOHXYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Applications

One notable study involves the synthesis of fused 1,2,4-triazines, including derivatives that might resemble the chemical structure of interest, showcasing potential antimicrobial and antitumor properties. This research indicates the compound's utility in developing new therapeutic agents against microbial infections and cancer. The study by Abd El-Moneim et al. (2015) emphasizes the synthesis of these derivatives through various chemical reactions and preliminary screening for their bioactivity, hinting at the compound's versatile applications in medicinal chemistry (M. Abd El-Moneim, J. Hasanen, I. M. El‐Deen, W. Abd El-Fattah, 2015).

Psychotropic Potential

Research on 8-aminoalkyl derivatives of purine-2,6-dione, which could structurally relate to the chemical , revealed compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic properties. These findings, presented by Chłoń-Rzepa et al. (2013), illustrate the compound's relevance in designing new ligands for serotonin receptors, potentially contributing to the development of novel treatments for psychiatric disorders (G. Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity

Another investigation by Bhatia et al. (2016) into xanthene derivatives for their antiasthmatic activity, while not directly mentioning the exact compound, involves structurally related purine derivatives. This study underscores the potential of such compounds in addressing respiratory conditions, offering insights into their vasodilatory and phosphodiesterase inhibiting effects, which are crucial for developing anti-asthmatic therapies (M. Bhatia, Vikram Shivaji Waghmare, P. Choudhari, Santosh S. Kumbhar, 2016).

Synthesis and Antitumor Activity

The synthesis of novel heterocycles, including triazine derivatives with potential antitumor activity, was reported by Badrey and Gomha (2012). This research further highlights the compound's utility in creating anticancer agents, especially against breast and liver carcinoma cell lines, showcasing its applicability in cancer research (M. G. Badrey, S. M. Gomha, 2012).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-4-24-16-19-14-13(15(25)22(3)17(26)21(14)2)23(16)9-12(20-24)10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIKFZMOHXYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.